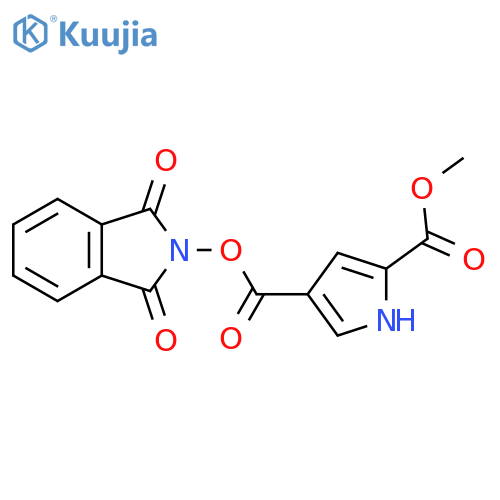Cas no 2248396-68-9 (4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate)

2248396-68-9 structure
商品名:4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- 2248396-68-9
- EN300-6515829
- 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate
-
- インチ: 1S/C15H10N2O6/c1-22-15(21)11-6-8(7-16-11)14(20)23-17-12(18)9-4-2-3-5-10(9)13(17)19/h2-7,16H,1H3
- InChIKey: KAKQWGDNCLZNOQ-UHFFFAOYSA-N
- ほほえんだ: O(C(C1=CNC(C(=O)OC)=C1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 314.05388604g/mol
- どういたいしつりょう: 314.05388604g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 524
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6515829-0.25g |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate |
2248396-68-9 | 95.0% | 0.25g |
$855.0 | 2025-03-14 | |
| Enamine | EN300-6515829-0.5g |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate |
2248396-68-9 | 95.0% | 0.5g |
$891.0 | 2025-03-14 | |
| Enamine | EN300-6515829-5.0g |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate |
2248396-68-9 | 95.0% | 5.0g |
$2692.0 | 2025-03-14 | |
| Enamine | EN300-6515829-1.0g |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate |
2248396-68-9 | 95.0% | 1.0g |
$928.0 | 2025-03-14 | |
| Enamine | EN300-6515829-2.5g |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate |
2248396-68-9 | 95.0% | 2.5g |
$1819.0 | 2025-03-14 | |
| Enamine | EN300-6515829-0.05g |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate |
2248396-68-9 | 95.0% | 0.05g |
$780.0 | 2025-03-14 | |
| Enamine | EN300-6515829-10.0g |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate |
2248396-68-9 | 95.0% | 10.0g |
$3992.0 | 2025-03-14 | |
| Enamine | EN300-6515829-0.1g |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate |
2248396-68-9 | 95.0% | 0.1g |
$817.0 | 2025-03-14 |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
2248396-68-9 (4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate) 関連製品
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
